1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE
1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE
Brand Name:
Vulcanchem
CAS No.:
108439-88-9
VCID:
VC20775740
InChI:
InChI=1S/C19H14O5/c20-15(5-1-13-3-7-16-18(9-13)23-11-21-16)6-2-14-4-8-17-19(10-14)24-12-22-17/h1-10H,11-12H2/b5-1+,6-2+
SMILES:
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4
Molecular Formula:
C19H14O5
Molecular Weight:
322.3 g/mol
1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE
CAS No.: 108439-88-9
Cat. No.: VC20775740
Molecular Formula: C19H14O5
Molecular Weight: 322.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108439-88-9 |
|---|---|
| Molecular Formula | C19H14O5 |
| Molecular Weight | 322.3 g/mol |
| IUPAC Name | (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one |
| Standard InChI | InChI=1S/C19H14O5/c20-15(5-1-13-3-7-16-18(9-13)23-11-21-16)6-2-14-4-8-17-19(10-14)24-12-22-17/h1-10H,11-12H2/b5-1+,6-2+ |
| Standard InChI Key | UHDVKUQJNWLHLT-IJIVKGSJSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=CC(=C2)/C=C/C(=O)/C=C/C3=CC4=C(OCO4)C=C3 |
| SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator